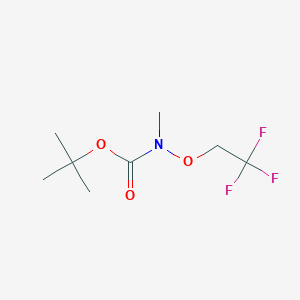

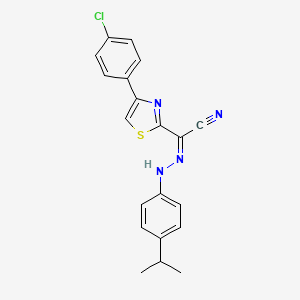

2-氨基-5-苯甲酰-4,6-二苯基-4H-吡喃-3-腈

货号 B2371045

CAS 编号:

81829-58-5

分子量: 378.431

InChI 键: QXZDPKFQUMXTIV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

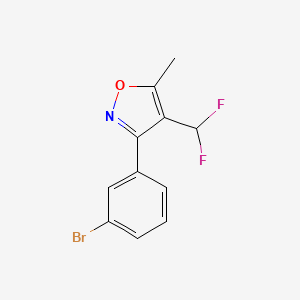

2-Amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile is a heterocyclic compound . It is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative , which are important heterocyclic compounds with a wide range of interesting biological activities .

Synthesis Analysis

The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Molecular Structure Analysis

The molecular formula of 2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile is C18H14N2O . The structure of this compound includes a 4H-pyran core, which is a common structural motif in many natural products or pharmaceutical compounds .Chemical Reactions Analysis

The synthesis of 2-amino-4H-pyran-3-carbonitriles involves several strategies, including reactions in racemic or enantiomerically pure form . The interaction of related compounds with different active methylene reagents can lead to the cleavage and subsequent recyclization of the pyran ring to afford the corresponding 4H-pyran derivatives .Physical And Chemical Properties Analysis

The molecular weight of 2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile is 274.3 g/mol . Other physical and chemical properties such as its density, boiling point, and melting point are not specified in the retrieved papers.科学研究应用

Pharmacological Properties

- Field : Pharmacology

- Application : Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are very important heterocyclic compounds with a wide range of interesting biological activities . They have huge potential in drug discovery .

- Methods : The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .

- Results : These compounds can be considered as key intermediates for subsequent transformations .

Photopolymerization Monitoring

- Field : Chemical Sensors

- Application : A series of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been used as fluorescent molecular sensors for monitoring photopolymerization processes of different monomers by the Fluorescence Probe Technique (FPT) .

- Methods : The 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives accelerate the cationic photopolymerization process initiated with diphenyliodonium photoinitiators at the wavelength where the photoinitiator alone does not work .

- Results : These derivatives are particularly efficient for the photoinitiation of cationic photopolymerization of an epoxide and vinyl monomers . They are proposed to be used in a dual role: as fluorescent sensors for monitoring the free-radical, thiol-ene and cationic polymerization progress, and as long-wavelength co-initiators for diphenyliodonium salts initiators .

Synthesis of Substituted 2-amino-4-(2-ethoxybenzo[d][1, 3]dioxol-5-yl)-4H-pyran-3-carbonitriles

- Field : Organic Chemistry

- Application : A new class of substituted 2-amino-4-(2-ethoxybenzo[d][1, 3]dioxol-5-yl)-4H-pyran-3-carbonitriles were produced . These compounds could be used in the synthesis of more complex organic molecules .

- Methods : 2-Ethoxybenzo[d][1, 3]dioxole-5-carbaldehyde was synthesized via treatment of 3,4-dihydroxybenzaldehyde with triethyl orthoformate .

- Results : The substituted 2-amino-4-(2-ethoxybenzo[d][1, 3]dioxol-5-yl)-4H-pyran-3-carbonitriles were produced in high yields (88–92%) .

Synthesis of 2-Amino-4-(4-Cyanophenyl)-6-(4-Methoxyphenyl)-Pyridine-3-Carbonitrile

- Field : Organic Chemistry

- Application : A series of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been used as fluorescent molecular sensors for monitoring photopolymerization processes of different monomers by the Fluorescence Probe Technique (FPT) .

- Methods : The 2-amino-4-(4-cyanophenyl)-6-(4-methoxyphenyl)-pyridine-3-carbonitrile (S5) showed the highest sensitivity within the series of the pyridine derivatives studied .

- Results : This sensitivity is even twice higher to the sensitivity of Coumarin 1 used as a reference .

未来方向

属性

IUPAC Name |

2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O2/c26-16-20-21(17-10-4-1-5-11-17)22(23(28)18-12-6-2-7-13-18)24(29-25(20)27)19-14-8-3-9-15-19/h1-15,21H,27H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZDPKFQUMXTIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile | |

Citations

For This Compound

1

Citations

F Naghiyev, I Mamedov, V Khrustalev… - Journal of the …, 2019 - Wiley Online Library

In this paper, we report a new synthesis route to 4H‐pyran derivatives and a plausible reaction mechanism. The interaction of 5‐acetyl‐2‐amino‐6‐methyl‐4‐phenyl‐4H‐pyran‐3‐…

Number of citations: 7

onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2370968.png)

![8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2370975.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2370977.png)

![N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2370981.png)